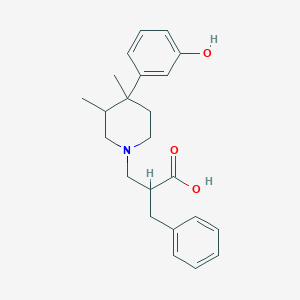
Alvimopan Metabolite;ADL-08-0011; ADL-08-0011
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADL 08-0011 is a metabolite of alvimopan, a peripherally acting opioid receptor antagonist. It is primarily known for its high selectivity and affinity for the μ-opioid receptor, making it a significant compound in the study of opioid receptor pharmacology .
Preparation Methods
Chemical Reactions Analysis
ADL 08-0011 undergoes various chemical reactions, primarily involving its interaction with opioid receptors. It acts as an antagonist at the μ-opioid receptor with a high binding affinity (K_i = 0.25 nM) and selectivity over κ- and δ-opioid receptors . The compound inhibits endomorphin 1-induced inhibition of electrically induced contraction of isolated guinea pig ileum .
Scientific Research Applications
ADL 08-0011 is extensively used in scientific research, particularly in the study of opioid receptor pharmacology. It is utilized to investigate the pharmacodynamics of opioid receptor antagonists and their effects on gastrointestinal and central nervous system activities . The compound is also employed in studies related to opioid-induced constipation and other gastrointestinal dysfunctions .
Mechanism of Action
ADL 08-0011 exerts its effects by binding to the μ-opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the typical effects of opioid agonists, such as endomorphin 1, on the receptor. The compound’s high selectivity for the μ-opioid receptor over κ- and δ-opioid receptors is a key aspect of its mechanism of action .
Comparison with Similar Compounds
ADL 08-0011 is compared with other opioid receptor antagonists such as methylnaltrexone and naltrexone. While methylnaltrexone and naltrexone also act as opioid receptor antagonists, ADL 08-0011 exhibits higher selectivity and affinity for the μ-opioid receptor . This unique property makes it a valuable compound for specific pharmacological studies.
Similar Compounds::- Methylnaltrexone
- Naltrexone
- Alvimopan (parent compound)
- TD-1211
Properties
IUPAC Name |
2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBSLJKYJXTATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














